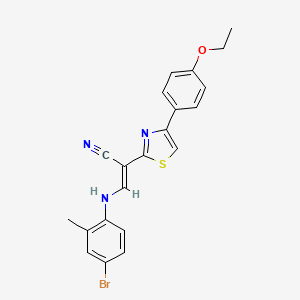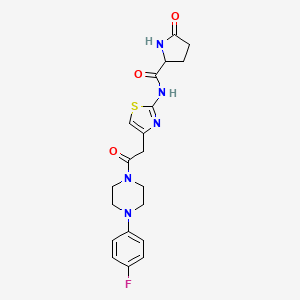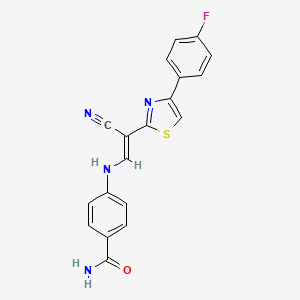![molecular formula C24H19FN4O2S2 B2503523 2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 959518-87-7](/img/structure/B2503523.png)
2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C25H21FN4O3S . It contains several functional groups, including a fluorophenyl group, a methylsulfanyl group, an imidazoquinazolin group, and a thiophenylmethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 476.5 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . Its rotatable bond count is 8 . The exact mass and monoisotopic mass is 476.13183988 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 34 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study on the design, synthesis, and antimicrobial activities of quinazolinone derivatives, including structures similar to the specified compound, has been conducted. These derivatives have been synthesized through a series of reactions starting with fluoroaniline and tested for their antimicrobial effectiveness against various gram-positive and gram-negative bacteria. Compounds within this series have shown promising antimicrobial properties, making them potential candidates for further development into antimicrobial agents (Alagarsamy et al., 2016).
Anticancer and Antimicrobial Potential
Another study explored the synthesis and biological activity of novel sulphonamide derivatives, which are structurally related to the specified compound. These derivatives displayed significant antimicrobial activity and were also evaluated for their potential anticancer properties. The research suggests a correlation between the structural features of these compounds and their biological activity, highlighting their potential as templates for the development of new anticancer and antimicrobial drugs (Fahim & Ismael, 2019).
Inhibitory Effects on TGF-beta Receptor
Compounds within the 2-aminoimidazole class, related to the specified compound, have been identified as potent inhibitors of the TGF-beta receptor, which plays a crucial role in various biological processes including cancer progression. This research presents these compounds as attractive candidates for further optimization due to their significant inhibitory activity combined with a favorable pharmacokinetic profile (Bonafoux et al., 2009).
Antioxidant Properties
A study on the synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, which are structurally related to the specified compound, revealed that these derivatives possess excellent antioxidant activities. One of the synthesized compounds showed superior antioxidant activity compared to the standard Ascorbic acid, suggesting the potential of these compounds in oxidative stress-related therapeutic applications (Talapuru et al., 2014).
Antihistaminic Agents
Research into novel quinazolinone derivatives as potential H1-antihistaminic agents has led to the synthesis of compounds that significantly protect against histamine-induced bronchospasm in guinea pigs. These findings suggest the viability of these compounds as a new class of H1-antihistaminic agents, with some showing negligible sedation compared to standard treatments (Alagarsamy & Parthiban, 2013).
Mecanismo De Acción
Target of Action
GNF-Pf-3833, also known as 2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, leading to decreased sensitivity to GNF-Pf-3833 and other compounds that have a mitochondrial mechanism of action . It’s worth noting that mutations in PfMFR3 provided no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
The affected biochemical pathways involve the mitochondrial transport system . The compound’s interaction with PfMFR3 affects the mitochondrial mechanism of action, which is crucial for the survival and functioning of the Plasmodium falciparum parasite .
Pharmacokinetics
The compound’s interaction with the mitochondrial transport system suggests it is absorbed and distributed to the site of action effectively .
Result of Action
The molecular and cellular effects of GNF-Pf-3833’s action involve the disruption of the mitochondrial transport system in Plasmodium falciparum, leading to decreased sensitivity to the compound and other drugs with a similar mechanism of action .
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c25-16-6-3-5-15(11-16)14-33-24-28-19-9-2-1-8-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-7-4-10-32-17/h1-11,20H,12-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOKRTCFXABJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)F)CC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)



![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)
![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

